3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇BrClNS and a molecular weight of 322.69 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-bromophenylsulfanyl group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromothiophenol and piperidine.
Formation of the Sulfanyl Group: 4-Bromothiophenol is reacted with formaldehyde to form 4-bromophenylmethylsulfanyl.
Coupling with Piperidine: The 4-bromophenylmethylsulfanyl intermediate is then coupled with piperidine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Scientific Research Applications
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of sulfanyl-substituted piperidines on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with various receptors in the nervous system, modulating their function .
Comparison with Similar Compounds
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride can be compared with other similar compounds, such as:
4-Bromophenyl methyl sulfone: This compound has a similar bromophenyl group but differs in the oxidation state of the sulfur atom, which is in the sulfone form.
3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride: This compound has a sulfonyl group instead of a sulfanyl group, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfanylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVVRWVDTACVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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